molecular formula C4H8ClN5 B1375421 5-(3-Azetidinyl)-2H-tetrazole hydrochloride CAS No. 950691-49-3

5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Cat. No.: B1375421
CAS No.: 950691-49-3
M. Wt: 161.59 g/mol
InChI Key: SAFRKXFADKMSGB-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The compound's synthesis and applications emerged from advancements in tetrazole chemistry, which gained prominence in the early 21st century. Key developments include:

  • Patent WO2011/035900 (2011): Described methods for synthesizing azetidine-tetrazole derivatives, highlighting their potential in medicinal chemistry.
  • Industrial Process Optimization : Synthesis routes involving nitriles and azides became standardized, with catalysts like L-proline improving yields.

Nomenclature and Identification Parameters

Parameter Value Source
IUPAC Name 5-(Azetidin-3-yl)-2H-tetrazole hydrochloride
CAS Number 950691-49-3
Synonyms 5-(3-Azetidinyl)-2H-tetrazole hydrochloride
Molecular Formula C₄H₈ClN₅
Molecular Weight 161.593 g/mol

Chemical Registry Information

Registry Identifier Details
PubChem CID 67092019 Parent compound
ChEMBL CHEMBL1165160 (oxy variant) Structural analog
HS Code 2933990090 Heterocyclic compounds

Structural Overview and Molecular Classification

The compound features:

  • Core Structure : A tetrazole ring (C₂H₂N₄) fused with an azetidine ring (C₄H₇N),

Properties

IUPAC Name

5-(azetidin-3-yl)-2H-tetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRKXFADKMSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical procedure:

  • Dissolve the free base in an appropriate solvent (e.g., ethanol or methanol).
  • Add hydrochloric acid dropwise under stirring.
  • Precipitate the hydrochloride salt by cooling or addition of a non-solvent.
  • Filter and dry the solid to obtain pure this compound.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes Yield (%) Reference
Azetidin-3-yl intermediate synthesis Benzylamine, controlled chlorination Optimized to reduce side products High
Tetrazole ring formation Sodium azide, reflux in ethanol/water Monitored by TLC, followed by recrystallization Moderate to high
Hydrochloride salt formation HCl addition in ethanol/methanol Precipitation, filtration, drying High

Research Findings and Notes

  • The azetidine intermediate synthesis is critical for cost-effective production; using benzylamine as a starting material reduces costs and improves scalability.
  • The tetrazole ring formation is typically conducted under mild reflux conditions; the use of sodium azide and careful pH control is essential for safety and yield.
  • Characterization of intermediates and final product is confirmed by spectral methods such as FTIR, ^1H-NMR, and ^13C-NMR, ensuring structural integrity.
  • The hydrochloride salt form improves handling and storage properties, which is important for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azetidinyl)-2H-tetrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Modulation

One of the prominent applications of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is its role as a modulator of metabotropic glutamate receptors (mGluRs). These receptors are crucial in mediating neurotransmission in the central nervous system. The compound has been studied for its potential to inhibit mGluR5, which is implicated in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Research indicates that compounds targeting mGluR5 can provide therapeutic benefits for these conditions by modulating synaptic transmission and plasticity .

1.2 Treatment of Gastroesophageal Reflux Disease (GERD)

The compound has also been explored for its therapeutic potential in treating gastroesophageal reflux disease (GERD). By inhibiting transient relaxation of the lower esophageal sphincter, it may help reduce reflux episodes and associated symptoms, thus offering a novel approach to managing this common condition .

1.3 Antibacterial Properties

Recent studies have highlighted the antibacterial potential of tetrazole-containing compounds, including this compound. The five-membered heterocyclic structure contributes to the compound's ability to interact with bacterial targets, potentially leading to the development of new antibiotics capable of combating drug-resistant strains . The physicochemical properties imparted by the tetrazole ring enhance its biological activity and spectrum of action against various pathogens.

Synthetic Applications

2.1 Bioisosterism in Drug Design

The use of this compound as a bioisostere for amide bonds has been investigated in drug design. The tetrazole moiety can mimic the hydrogen bonding patterns typically associated with amides while providing increased stability against enzymatic degradation. This characteristic has been leveraged to create more effective drug candidates with improved pharmacokinetic profiles .

2.2 Antiviral Activity

Research into tetrazole derivatives has also revealed their potential as antiviral agents. For instance, modifications involving tetrazole scaffolds have shown promise in inhibiting viral proteins associated with HIV and other viral infections. The incorporation of this compound into antiviral drug development could lead to novel therapeutic options for managing viral diseases .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description Research Findings
Metabotropic Glutamate ReceptorsModulation of mGluR5 for neurological disordersPotential therapeutic effects on anxiety and depression
Gastroesophageal Reflux DiseaseInhibition of transient relaxation of the lower esophageal sphincterMay reduce GERD symptoms
Antibacterial PropertiesInteraction with bacterial targets for new antibiotic developmentEffective against drug-resistant strains
BioisosterismReplacement of amide bonds with tetrazole for enhanced stability and activityImproved pharmacokinetic profiles in drug design
Antiviral ActivityPotential inhibition of viral proteinsPromising results against HIV and other viruses

Mechanism of Action

The mechanism of action of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole moiety may enhance binding affinity or selectivity towards certain biological targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Pharmacological Activity Comparisons

  • Racecadotril-Tetrazole-Amino Acid Derivatives (15a-l): Derivatives such as 15a-l demonstrate superior antinociceptive activity compared to 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole and 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine in hot-plate tests. The azetidinyl group in the target compound may offer analogous enhancements in receptor binding affinity due to its compact, polar structure .
  • 5-(4-Chlorophenyl)-2-(3-pyrrolidinylmethyl)-2H-tetrazole Hydrochloride: This compound (CAS 1229627-01-3) substitutes azetidinyl with pyrrolidinyl (a five-membered ring) and includes a chlorophenyl group. The chlorophenyl moiety enhances lipophilicity, which may influence pharmacokinetics .

Structural and Electronic Features

Compound Name Substituent at 5-Position Key Functional Groups Electronic Effects
5-(3-Azetidinyl)-2H-tetrazole HCl Azetidinyl N-HCl, tetrazole ring High polarity, hydrogen bonding
5-(Fluorodinitromethyl)-2H-tetrazole CF(NO₂)₂ Fluorodinitromethyl, tetrazole Electron-withdrawing, explosive
5-(4-Chlorophenyl)-2H-tetrazole 4-Chlorophenyl Cl, aromatic ring Lipophilic, π-π interactions
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Chlorophenyl, methyl Cl, methyl Moderate hydrophobicity
  • 5-(Fluorodinitromethyl)-2H-tetrazole : Used in energetic materials, this derivative has an oxygen balance (OB) of 29.4% but exhibits high sensitivity to friction and impact due to the fluorodinitromethyl group. In contrast, the azetidinyl group in the target compound avoids such instability, favoring pharmaceutical over industrial applications .
  • 1-Aryl-5-methyltetrazoles : Compounds like 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (synthesized via cycloaddition) show lower biological activity compared to azetidinyl derivatives, likely due to reduced hydrogen-bonding capacity from the methyl group .

Physicochemical Properties

  • Solubility : The hydrochloride salt of 5-(3-Azetidinyl)-2H-tetrazole enhances aqueous solubility, critical for drug formulation. Comparatively, 5-(4-Chloro-3-methylphenyl)-2H-tetrazole (CAS 85278-43-3) has lower solubility due to its hydrophobic aryl and methyl groups .
  • Thermal Stability : The azetidinyl derivative lacks the thermal instability seen in 5-(Fluorodinitromethyl)-2H-tetrazole , which decomposes explosively under stress. This makes the former safer for storage and handling .

Biological Activity

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a compound that combines an azetidine ring with a tetrazole moiety. This unique structure has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C6_{6}H10_{10}ClN5_{5}. The compound features:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Tetrazole ring : A five-membered ring composed of four nitrogen atoms and one carbon atom.

This combination enhances the compound's lipophilicity and potential for forming hydrogen bonds, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring can modulate enzyme activity or receptor binding, while the tetrazole moiety may enhance binding affinity or selectivity towards certain biological targets. This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown efficacy against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis .
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including cervical (HeLa), ovarian (SK-OV-3), and brain cancer cells (SF-268) . The mechanism may involve apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Tetrazoles have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
AzetidineSimple azetidineLimited bioactivity
5-(3-Azetidinyl)pyrimidine hydrochloridePyrimidine derivativeModerate antimicrobial activity
5-(3-Azetidinyl)-1H-pyrazolePyrazole derivativeAnticancer properties

The combination of azetidine and tetrazole in this compound provides distinct chemical and biological properties that enhance its therapeutic potential compared to simpler derivatives.

Case Studies

  • Antimicrobial Efficacy : In a study assessing various tetrazole derivatives, this compound exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Cytotoxicity in Cancer Cells : A comprehensive evaluation using the Alamar Blue assay revealed that this compound demonstrated IC50_{50} values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic potential . Further mechanistic studies suggested that it may induce apoptosis via mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, and how can the product be characterized?

Methodological Answer: A common approach involves the reaction of nitrile precursors with azetidine derivatives under acidic conditions. For example, refluxing 3-azetidinyl nitrile with ammonium chloride and sodium nitrite in dimethylformamide (DMF) can yield the tetrazole core . Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent integration and chemical environment.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths and angles .

Example Synthesis Protocol:

StepReagents/ConditionsPurposeYield
13-Azetidinyl nitrile, NH4Cl, NaNO2, DMF, reflux (24 h)Cyclization to tetrazole~20–30%
2HCl (gas) in diethyl etherHydrochloride salt formation85–90%

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H and 13C NMR: Assign peaks to azetidine protons (δ ~3.0–4.0 ppm) and tetrazole carbons (δ ~150–160 ppm). Compare shifts to analogous compounds (e.g., 5-(4-Octylphenyl)-2H-tetrazole ).
  • Infrared (IR) Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
  • Elemental Analysis: Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 5-(3-Azetidinyl)-2H-tetrazole derivatives?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus ethers. DMF may enhance cyclization but increase side reactions.
  • Catalyst Addition: Use Lewis acids (e.g., ZnCl2) to accelerate nitrile-to-tetrazole conversion .
  • Temperature Gradients: Perform reactions at 80–100°C and monitor progress via TLC or HPLC. Higher temperatures may reduce reaction time but risk decomposition.

Q. What strategies are effective for resolving contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Tautomerism Analysis: Use 2D NMR (e.g., HSQC, HMBC) to distinguish between 1H- and 2H-tetrazole tautomers, which may cause spectral mismatches .
  • DFT Calculations: Compare computed 13C NMR shifts (Gaussian, B3LYP/6-31G*) with experimental data to validate protonation states or conformational isomers.
  • Impurity Profiling: Employ LC-MS to detect byproducts (e.g., hydrolyzed intermediates) that may skew spectral interpretations .

Q. How should researchers design a study to assess the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

  • In Vitro Assays:
  • Enzyme Inhibition: Use fluorometric assays (e.g., sphingosine kinase I inhibition ) with IC50 determination. Include positive controls (e.g., ABC294640).
  • Antimicrobial Testing: Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Reference methods from triazole derivative studies .
    • Dose-Response Curves: Fit data to a four-parameter logistic model using software like GraphPad Prism.

Q. What computational methods are used to predict the reactivity or stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electrophilicity.
  • Molecular Dynamics (MD): Simulate aqueous solubility and stability under physiological pH (e.g., AMBER force field).
  • Degradation Pathways: Use software like SPARTAN to model hydrolysis or oxidation products in silico .

Q. What safety protocols are essential when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, N95 masks, and chemical goggles.
  • Ventilation: Use a fume hood for synthesis and purification steps.
  • Emergency Procedures: Consult SDS from ECHA or PubChem for spill management and first aid .

Data Contradiction and Refinement Examples

  • Case Study: Discrepancies in X-ray refinement (e.g., high R-factors) can arise from disordered azetidine rings. Use SHELXL’s PART and SUMP commands to model disorder .
  • Spectral Mismatch: If experimental 1H NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering in azetidine) and acquire variable-temperature NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(3-Azetidinyl)-2H-tetrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Azetidinyl)-2H-tetrazole hydrochloride

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